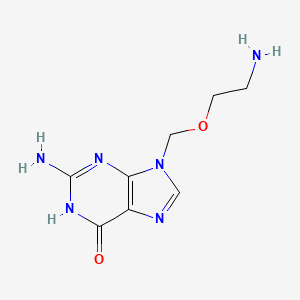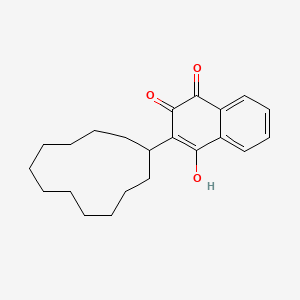
3-Cyclododecyl-4-hydroxynaphthalene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclododecyl-4-hydroxynaphthalene-1,2-dione is a synthetic organic compound belonging to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclododecyl-4-hydroxynaphthalene-1,2-dione typically involves the reaction of 2-hydroxynaphthalene-1,4-dione with cyclododecyl derivatives under specific conditions. One efficient method involves the use of nano copper (II) oxide as a catalyst under ambient and solvent-free conditions . This method offers high yields, short reaction times, and an environmentally benign approach.
Industrial Production Methods
Industrial production of this compound may involve multi-step processes with a focus on achieving high atom economy and process efficiency. The use of cheap and easy-to-obtain raw materials and reagents is emphasized to ensure cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclododecyl-4-hydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone structure to hydroquinone derivatives.
Substitution: The hydroxyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant biological and chemical properties .
Applications De Recherche Scientifique
3-Cyclododecyl-4-hydroxynaphthalene-1,2-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Cyclododecyl-4-hydroxynaphthalene-1,2-dione involves its interaction with molecular targets and pathways within cells. The compound’s quinone structure allows it to participate in redox reactions, generating reactive oxygen species (ROS) that can induce apoptosis in cancer cells. Additionally, it may inhibit specific enzymes and signaling pathways involved in disease progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclohexyl-3-hydroxy-1,4-naphthoquinone (Parvaquone): Known for its anti-protozoal activity and used in veterinary medicine.
2-Hydroxynaphthalene-1,4-dione (Lawsone): A natural product with significant biological activity, used in the synthesis of various derivatives.
Uniqueness
3-Cyclododecyl-4-hydroxynaphthalene-1,2-dione is unique due to its specific cyclododecyl substitution, which imparts distinct chemical and biological properties compared to other naphthoquinones. This uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
73356-07-7 |
|---|---|
Formule moléculaire |
C22H28O3 |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
3-cyclododecyl-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C22H28O3/c23-20-17-14-10-11-15-18(17)21(24)22(25)19(20)16-12-8-6-4-2-1-3-5-7-9-13-16/h10-11,14-16,23H,1-9,12-13H2 |
Clé InChI |
GLMMNSCRGZVNQA-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCC(CCCCC1)C2=C(C3=CC=CC=C3C(=O)C2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


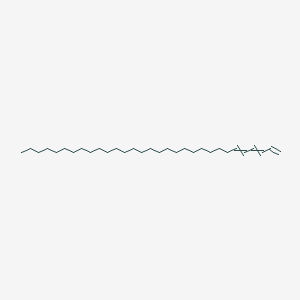
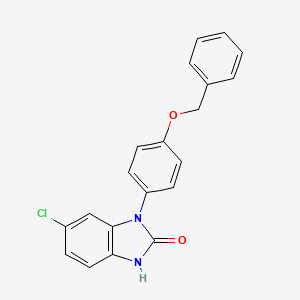
![1-[(2,5-Dibromothiophen-3-yl)methyl]-6-methoxy-7-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride](/img/structure/B14446410.png)
![1-Chloro-4-[6-(4-chlorophenyl)sulfanylhexa-2,4-diynylsulfanyl]benzene](/img/structure/B14446418.png)
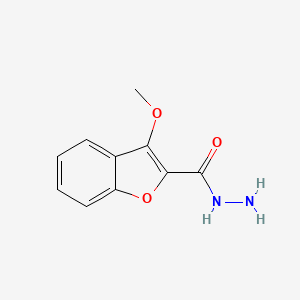

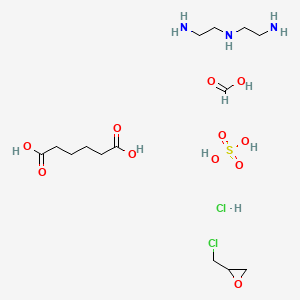
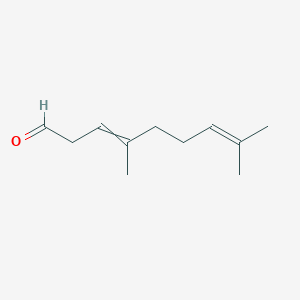
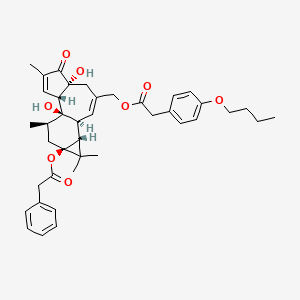
![Cyclopentanol, 1-[tris(methylthio)methyl]-](/img/structure/B14446460.png)
![1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14446462.png)
![{4-[Diphenyl(trimethylsilyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14446468.png)
![6-(Propylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14446473.png)
